molecular formula C9H7F3O3 B1275395 4-(2,2,2-Trifluoroethoxy)benzoic acid CAS No. 27914-56-3

4-(2,2,2-Trifluoroethoxy)benzoic acid

Cat. No. B1275395
CAS RN: 27914-56-3
M. Wt: 220.14 g/mol
InChI Key: FXWBYMLSQLQXAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves catalytic processes or multi-step reactions. For instance, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, which could potentially be applied to the synthesis of trifluoroethoxy-substituted benzoic acids . Additionally, the synthesis of complex benzoic acid derivatives, such as those containing azo groups, involves multiple steps including the use of NMR, UV-VIS, and IR spectroscopy for characterization . These methods could be adapted for the synthesis and analysis of 4-(2,2,2-Trifluoroethoxy)benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often determined using X-ray crystallography and spectroscopic methods. For example, the molecular structure of a dimethylpyrazolyl benzoic acid derivative was elucidated using X-ray analysis and solid-state NMR spectroscopy . These techniques could be employed to determine the molecular structure of 4-(2,2,2-Trifluoroethoxy)benzoic acid, providing insights into its geometric configuration and electronic properties.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring. For instance, the presence of trifluoromethyl groups can affect the reactivity of the benzoic acid, as seen in the study of 2,4,6-tris(trifluoromethyl)benzoic acid . Understanding the influence of the trifluoroethoxy group on the reactivity of 4-(2,2,2-Trifluoroethoxy)benzoic acid would require further investigation into its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are crucial for their practical applications. The presence of halogen substituents, as in the case of 4-chloro-2,3,5-trifluorobenzoic acid, can significantly alter these properties . Similarly, the trifluoroethoxy group in 4-(2,2,2-Trifluoroethoxy)benzoic acid is likely to impact its physical and chemical properties, which could be studied using techniques such as IR, NMR, and MS, as demonstrated in the synthesis of other benzoic acid derivatives .

Scientific Research Applications

  • 2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid

    • Application: This compound is used in chemical synthesis .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of the synthesis are not provided in the source .
  • Synthesis and cytotoxic evaluation of novel 2-(4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole derivatives

    • Application: These derivatives were synthesized and evaluated for their antiproliferative effects against human leukemia cell lines .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The preliminary results showed most of the derivatives had moderate antitumor activity .
  • 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid

    • Application: This compound is an intermediate for the production of the pesticide tembotrione .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of the pesticide production are not provided in the source .
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles

    • Application: The anti-cancer and anti-diabetic properties of these compounds were evaluated using in vitro and in vivo biological models .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of the evaluation are not provided in the source .
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles

    • Application: The anti-cancer and anti-diabetic properties of these compounds were evaluated .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of the evaluation are not provided in the source .
  • 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid

    • Application: This compound is an intermediate for the production of the pesticide tembotrione .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of the pesticide production are not provided in the source .
  • 4-(2,2,2-Trifluoroethoxy)benzoic acid

    • Application: This compound is used in chemical synthesis .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of the synthesis are not provided in the source .
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles

    • Application: The anti-cancer and anti-diabetic properties of these compounds were evaluated using in vitro and in vivo biological models .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of the evaluation are not provided in the source .

Safety And Hazards

“4-(2,2,2-Trifluoroethoxy)benzoic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWBYMLSQLQXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396093
Record name 4-(2,2,2-trifluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trifluoroethoxy)benzoic acid

CAS RN

27914-56-3
Record name 4-(2,2,2-trifluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,2-trifluoroethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 50% w/v KOH (1.2 ml) and 4-(2,2,2-trifluoroethoxy)-benzaldehyde (0.6 g, 2.94 mmol) in MeOH (5 ml) at 65° C. was added dropwise over 20 min aqueous hydrogen peroxide (30 wt. % in water, 2.4 ml). On completion of the addition the reaction mixture was heated at 65° C. for a further 10 min. On cooling to room temperature, the reaction mixture was acidified with 1 M HCl and extracted with Et2O (3×30 ml). The combined organic extracts were washed with brine (20 ml), dried (Na2SO4) and the solvent removed under reduced pressure to give the title compound (0.59 g, 91%) as a pale yellow solid which was used without further purification.
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Friggeri, TY Hargrove, Z Wawrzak… - Journal of medicinal …, 2018 - ACS Publications
Because of the increase in the number of immunocompromised patients, the incidence of invasive fungal infections is growing, but the treatment efficiency remains unacceptably low. …
Number of citations: 36 pubs.acs.org
P He, A Bian, Y Miao, W Jin, H Chen, J He… - Journal of Medicinal …, 2022 - ACS Publications
Increasing evidence has demonstrated that STAT3 phosphorylation at Tyr 705 and Ser 727 is closely associated with the progression and poor prognosis of pancreatic cancer. Herein, …
Number of citations: 4 pubs.acs.org
CW Reed - 2020 - search.proquest.com
The metabotropic glutamate (mGlu) receptors belong to the Class C family of G protein-coupled receptors (GPCRs) and are involved with the modulation of neuronal excitability and …
Number of citations: 3 search.proquest.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.